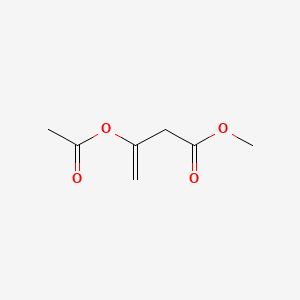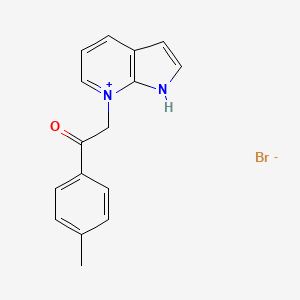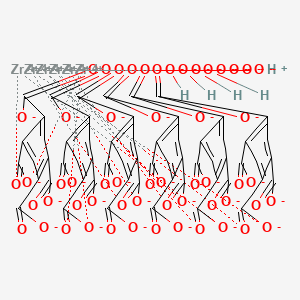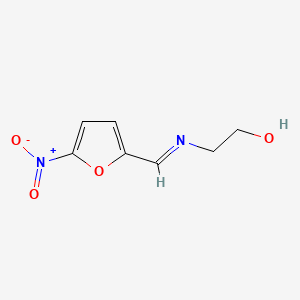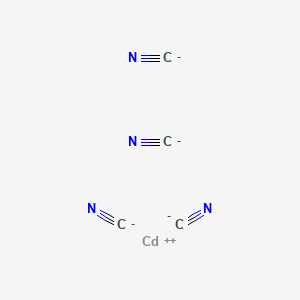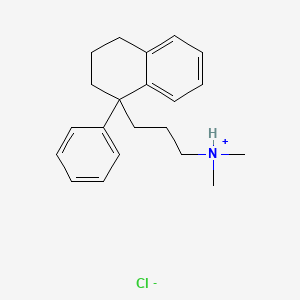![molecular formula C26H16N2Na2O4 B13737002 [1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt CAS No. 135-71-7](/img/structure/B13737002.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound features a biphenyl core with carboxylic acid and azobis functional groups, making it a versatile molecule in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt typically involves the diazotization of 4-aminobiphenyl-4-carboxylic acid followed by coupling with another molecule of 4-aminobiphenyl-4-carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents. The resulting diazonium salt is then treated with sodium hydroxide to form the disodium salt of the azobis compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azobis group into amines.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable azo linkage.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The azobis group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenethyl alcohol: Another biphenyl derivative with different functional groups.
Methylammonium lead halide: A compound with a perovskite structure and different applications.
Uniqueness
What sets [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt apart is its unique combination of biphenyl and azobis functional groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Número CAS |
135-71-7 |
|---|---|
Fórmula molecular |
C26H16N2Na2O4 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
disodium;4-[4-[[4-(4-carboxylatophenyl)phenyl]diazenyl]phenyl]benzoate |
InChI |
InChI=1S/C26H18N2O4.2Na/c29-25(30)21-5-1-17(2-6-21)19-9-13-23(14-10-19)27-28-24-15-11-20(12-16-24)18-3-7-22(8-4-18)26(31)32;;/h1-16H,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
Clave InChI |
HRBWETPTZZACJP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




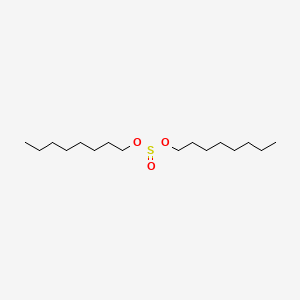

![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
